molecular formula C9H16INO3 B6307513 tert-Butyl N-[3-(iodomethyl)oxetan-3-yl]carbamate CAS No. 1801708-43-9

tert-Butyl N-[3-(iodomethyl)oxetan-3-yl]carbamate

Cat. No.: B6307513
CAS No.: 1801708-43-9
M. Wt: 313.13 g/mol
InChI Key: XMCQSTOERWLWCB-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-(iodomethyl)oxetan-3-yl]carbamate is a chemical compound with the molecular formula C9H16INO3 and a molecular weight of 313.1327 g/mol . This compound is used in various scientific research applications, particularly in the fields of organic synthesis and medicinal chemistry.

Preparation Methods

The synthesis of tert-Butyl N-[3-(iodomethyl)oxetan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with 3-(iodomethyl)oxetane. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .

Chemical Reactions Analysis

tert-Butyl N-[3-(iodomethyl)oxetan-3-yl]carbamate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sodium hydride, potassium carbonate, dimethylformamide, tetrahydrofuran, and lithium aluminum hydride. The major products formed from these reactions depend on the specific nucleophile or reducing agent used.

Scientific Research Applications

tert-Butyl N-[3-(iodomethyl)oxetan-3-yl]carbamate is widely used in scientific research for:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.

    Biological Studies: It is used in the study of enzyme mechanisms and protein interactions.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl N-[3-(iodomethyl)oxetan-3-yl]carbamate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The iodomethyl group is particularly reactive, allowing the compound to participate in nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

tert-Butyl N-[3-(iodomethyl)oxetan-3-yl]carbamate can be compared with similar compounds such as:

  • tert-Butyl N-[3-(bromomethyl)oxetan-3-yl]carbamate
  • tert-Butyl N-[3-(chloromethyl)oxetan-3-yl]carbamate
  • tert-Butyl N-[3-(fluoromethyl)oxetan-3-yl]carbamate

These compounds share similar structures but differ in the halogen atom attached to the oxetane ring. The uniqueness of this compound lies in the reactivity of the iodomethyl group, which is more reactive than the corresponding bromomethyl, chloromethyl, or fluoromethyl groups .

Properties

IUPAC Name

tert-butyl N-[3-(iodomethyl)oxetan-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16INO3/c1-8(2,3)14-7(12)11-9(4-10)5-13-6-9/h4-6H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMCQSTOERWLWCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(COC1)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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